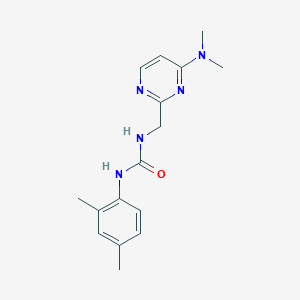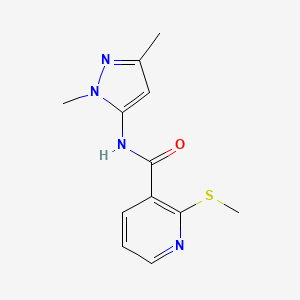
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as DMMP, is a chemical compound that has been widely used in scientific research. This compound has shown potential for various applications due to its unique properties. In
作用机制
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are involved in the regulation of gene expression, while PTPs are involved in the regulation of cell signaling pathways. Inhibition of these enzymes by N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can lead to changes in gene expression and cell signaling, which can have therapeutic effects.
Biochemical and Physiological Effects:
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for its target enzymes, as well as its ability to penetrate cell membranes. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. Another direction is the identification of new targets for N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a chemical compound that has shown potential for various scientific research applications. Its unique properties make it a valuable tool for studying enzyme activity, protein-protein interactions, and gene expression. Further research and development of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide could lead to the development of new drugs for the treatment of various diseases.
合成方法
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized through a multistep process, which involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 1,3-dimethyl-5-amino-1H-pyrazole in the presence of a coupling agent like EDC or DCC. The reaction is carried out in a suitable solvent like DMF or DMSO, and the resulting product is purified by column chromatography.
科学研究应用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to have potential as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and other diseases. N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been used as a tool for studying protein-protein interactions and enzyme activity.
属性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-7-10(16(2)15-8)14-11(17)9-5-4-6-13-12(9)18-3/h4-7H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIWVZHCJYAMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(N=CC=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2898044.png)
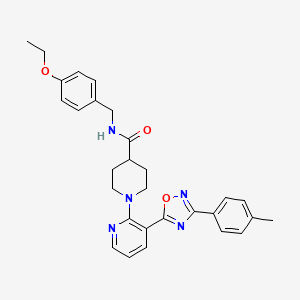
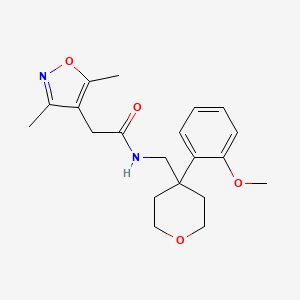


![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2898054.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2898055.png)
![6-((3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2898056.png)


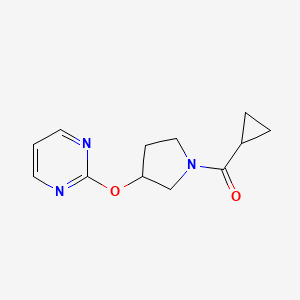
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2898060.png)
![N-[4-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2898061.png)
